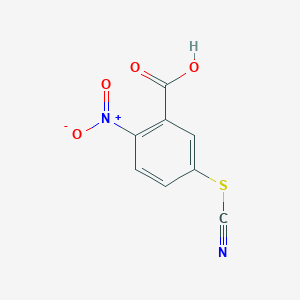

2-Nitro-5-thiocyanatobenzoic acid

Vue d'ensemble

Description

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent widely used in protein chemistry for site-specific modification and cleavage at cysteine residues. Its primary mechanism involves cyanylation of cysteine thiol groups to form S-cyano-cysteine intermediates, which can undergo hydrolysis or β-elimination to generate dehydroalanine (Dha) or cleave the peptide backbone, respectively . This reactivity has made NTCB a critical tool in protein engineering, particularly for studying post-translational modifications (PTMs) and generating functional protein analogs . Applications range from mapping cysteine residues in structural studies to inhibiting enzymes like DNase I .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-thiocyanatobenzoic acid typically involves the nitration of 5-thiocyanatobenzoic acid. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-5-thiocyanatobenzoic acid undergoes several types of chemical reactions, including:

Cyanylation: The compound is known for its ability to cyanylate thiol groups in proteins, converting them into S-cyano derivatives.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro and thiocyanate groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) are used, and the reactions are often conducted at room temperature or slightly elevated temperatures.

Major Products

Applications De Recherche Scientifique

Protein Engineering

NTCB plays a vital role in protein engineering by enabling site-specific modifications. The conversion of cysteine residues to dehydroalanine using NTCB has been demonstrated to enhance the stability and functionality of therapeutic proteins. For instance, Qiao et al. (2021) reported a method that utilizes NTCB for the precise alteration of cysteine residues, which is essential for the development of novel therapeutic agents .

Study of Prion Proteins

The utility of NTCB extends to prion research, where it aids in understanding prion protein misfolding and associated diseases. Sajnani et al. (2008) highlighted how NTCB can be employed in limited proteolysis and mass spectrometry to obtain structural insights into scrapie prion proteins, potentially leading to new therapeutic strategies for prion diseases .

Biochemical Assays

NTCB is also used in biochemical assays to investigate transporter proteins. Hou et al. (2005) utilized NTCB for radioaffinity labeling techniques to localize substrate binding domains within the human reduced folate carrier, which is crucial for drug delivery systems .

Peptide Synthesis

A novel approach for synthesizing biologically active recombinant peptides involves the use of NTCB in cyanylation reactions. Koyama et al. (1994) described a method that enhances peptide synthesis efficiency, thereby contributing to the development of peptide-based pharmaceuticals .

Data Tables

| Application Area | Description | Key References |

|---|---|---|

| Protein Engineering | Modification of cysteine residues to enhance therapeutic proteins | Qiao et al., 2021 |

| Prion Protein Studies | Structural analysis of prion proteins using mass spectrometry and limited proteolysis | Sajnani et al., 2008 |

| Biochemical Assays | Localization of substrate binding domains in transporters | Hou et al., 2005 |

| Peptide Synthesis | Cyanylation reaction for efficient synthesis of recombinant peptides | Koyama et al., 1994 |

Case Study 1: Cyanylation and Cleavage Optimization

In a study aimed at optimizing the cyanylation and cleavage process using NTCB, researchers identified several side reactions that could impede efficiency. The study revealed that carbamylation of lysine residues was a significant side reaction affecting cleavage outcomes. By modifying reaction conditions, including the use of stronger nucleophiles like glycine, researchers improved cleavage efficiency significantly .

Case Study 2: Enzyme Activity Modulation

Another investigation focused on how NTCB can modulate enzyme activity through selective modification of cysteine residues. This study demonstrated that NTCB could effectively inhibit certain enzymatic functions by altering critical residues involved in catalytic activity, thus providing insights into enzyme regulation mechanisms .

Mécanisme D'action

The primary mechanism of action of 2-Nitro-5-thiocyanatobenzoic acid involves the transfer of its cyano group to nucleophilic thiolates. This cyanylation reaction specifically targets cysteine residues in proteins, converting them into S-cyano derivatives. This modification can lead to the cleavage of the amino-terminal peptide bond of cysteine residues, facilitating the study of protein structure and function .

Comparaison Avec Des Composés Similaires

NTCB belongs to a class of cysteine-targeting reagents, but its unique properties distinguish it from structurally or functionally related compounds. Below is a detailed comparison:

Structural Analogs and Thiol-Specific Reagents

Cleavage Reagents

Oxidation/Modification Agents

Key Research Findings

- Efficiency and Specificity : NTCB’s cyanylation is highly cysteine-specific, but cleavage efficiency depends on protein conformation. For example, C-terminal cysteines in ubiquitin achieve >90% Dha conversion, while internal cysteines often yield hydrolysis byproducts .

- Side Reactions : Tang and Speicher (2004) identified competing hydrolysis (forming S-carboxymethylcysteine) and incomplete cleavage in structured protein regions, necessitating optimization of reaction conditions (e.g., pH, temperature) .

- Applications Beyond Cleavage : NTCB inhibits DNase I by modifying critical cysteines, demonstrating utility in enzymatic studies .

Activité Biologique

2-Nitro-5-thiocyanatobenzoic acid (NTCB), with the CAS number 30211-77-9, is a chemical compound known for its significant biological activity, particularly in protein modification. This article explores the various aspects of NTCB's biological activity, including its mechanism of action, applications in biochemical research, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄N₂O₄S |

| Molecular Weight | 224.19 g/mol |

| Density | 1.63 g/cm³ |

| Melting Point | 156-157 °C |

| Boiling Point | 449 °C at 760 mmHg |

| Flash Point | 225.4 °C |

NTCB is primarily utilized as a reagent for the selective modification of cysteine residues in proteins. It acts by transferring its cyano group to nucleophilic thiolate groups, leading to the formation of S-cyano-cysteine derivatives. This reaction is crucial for various biochemical applications, including:

- Protein Engineering : NTCB facilitates the site-specific conversion of cysteine residues into dehydroalanine, which is significant for developing therapeutic proteins and understanding protein structure-function relationships .

- Cleavage of Proteins : NTCB can cleave proteins at cysteine residues, although this process may involve competing reactions such as beta-elimination and carbamylation of lysine residues .

Protein Modification

NTCB's ability to modify proteins has been extensively studied. For instance, Qiao et al. (2021) demonstrated that NTCB could effectively convert cysteine residues into dehydroalanine, which is vital for creating modified peptides with potential therapeutic applications . The study highlighted the efficiency of NTCB in various conditions, emphasizing its utility in protein engineering.

Case Studies

- Site-Specific Conversion : In a study by Qiao et al., NTCB was used to convert cysteine in proteins to dehydroalanine with high specificity. The researchers explored different reaction conditions and solvent compositions to optimize yields, showing that the presence of pyridine improved the beta elimination process significantly .

- Prion Protein Research : Sajnani et al. (2008) utilized NTCB in studying prion proteins, providing insights into protein misfolding diseases. The use of NTCB allowed for a better understanding of structural constraints within prion proteins, which could lead to novel therapeutic approaches .

- Biochemical Assays : Hou et al. (2005) employed NTCB in radioaffinity labeling studies to investigate substrate binding domains of transport proteins, essential for drug delivery systems .

Summary of Findings

The biological activity of this compound is characterized by its ability to selectively modify cysteine residues in proteins, leading to significant implications in biochemical research and therapeutic development. Key findings from various studies include:

- Selective Modification : NTCB effectively modifies cysteine residues to form S-cyano-cysteine derivatives.

- Protein Cleavage : While useful for cleaving proteins at cysteine residues, the process can produce side reactions that may affect overall efficiency.

- Therapeutic Potential : The modifications facilitated by NTCB are critical for developing new therapeutic strategies and understanding complex protein interactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for using NTCB in cysteine-specific protein modification?

NTCB is widely used to cyanylate cysteine residues, enabling site-specific cleavage or modification. A standard protocol involves:

- Cyanylation : Incubate reduced proteins with NTCB (10–50 mM) in a pH 8.0–9.0 buffer (e.g., Tris-HCl) for 30–60 minutes at 25°C .

- Cleavage : Treat cyanylated proteins with alkaline conditions (pH 9–12) to induce β-elimination, breaking the peptide bond N-terminal to cysteine. Use scavengers like glycine (500 mM) to minimize carbamylation side reactions .

- Validation : Confirm cleavage efficiency via SDS-PAGE or mass spectrometry (MS) .

Q. How can NTCB be applied to quantify thiol groups in nanomaterials?

NTCB reacts with free thiols (-SH) to form a yellow product (TNB) measurable at 412 nm. For nanomaterials like Fe3O4@SiO2-SH:

- Ellman’s Assay Adaptation : Mix nanoparticles with NTCB (1 mM) in phosphate buffer (pH 8.0), incubate for 30 minutes, and measure absorbance. Use a calibration curve from cysteine standards for quantification .

Q. What safety precautions are critical when handling NTCB?

NTCB is a skin/eye irritant (H315, H319). Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Storage : Protect from light and moisture; store in inert gas-filled containers at ≤15°C .

- Waste Disposal : Neutralize residues with 1 M NaOH before disposal in designated hazardous waste .

Advanced Research Questions

Q. How can side reactions during NTCB-mediated cleavage be minimized?

Common side reactions include lysine carbamylation and β-elimination. Mitigation strategies:

- Buffer Optimization : Replace Tris with glycine (500 mM) to scavenge cyanate ions, reducing carbamylation .

- Reaction Time Control : Limit alkaline cleavage to ≤2 hours at pH 12 to prevent over-degradation .

- MS Monitoring : Use LC-MS/MS to identify and quantify side products (e.g., dehydroalanine) .

Q. What role does NTCB play in analyzing disulfide bond stability in glycoprotein hormones?

NTCB selectively cleaves reduced cysteine residues, enabling mapping of disulfide bond dynamics. For example, in porcine luteinizing hormone:

- Reduction/Cyanylation : Partially reduce disulfide bonds with TCEP, then treat with NTCB to cyanylate free thiols.

- Cleavage and MS Analysis : Identify cleavage sites via MALDI-TOF MS to infer disulfide connectivity and metastability .

Q. How does NTCB inhibit DNase I activity in fluorometric assays?

NTCB (50 mM) acts as a competitive inhibitor by binding to DNase I’s active site cysteine residues. Protocol:

- Inhibition Control : Pre-incubate DNase I with NTCB for 15 minutes before adding substrate.

- Specificity Validation : Compare activity with/without NTCB to rule out non-specific nucleases .

Q. What are the limitations of NTCB in synthesizing aryl thiocyanates?

Early synthesis methods using diazonium salts or halide substitutions often yield isothiocyanate byproducts. Improved protocols:

- Direct Cyanylation : React aromatic thiols with cyanogen bromide (BrCN) in aqueous KHCO3/KCN to suppress isothiocyanate formation .

- Purity Assessment : Validate product integrity via HPLC (>97% purity) and <sup>13</sup>C NMR .

Q. Methodological Troubleshooting

Q. Why does incomplete cleavage occur in NTCB-treated proteins, and how can it be resolved?

Causes and solutions:

- Insufficient Reduction : Ensure cysteine residues are fully reduced with TCEP (5 mM, 30 minutes) before cyanylation .

- Suboptimal pH : Adjust cleavage buffer to pH ≥11.5 using NaOH or NH4OH .

- Protein Aggregation : Add 6 M guanidine-HCl to denature proteins and improve NTCB accessibility .

Q. How can NTCB-based workflows be adapted for mapping protein-protein interaction sites?

- Crosslinking : Use NTCB to cyanylate cysteine residues in one protein partner, then crosslink via UV irradiation.

- Cleavage and MS/MS : Identify interaction interfaces by analyzing cleavage fragments and crosslinked peptides .

Q. Synthesis and Characterization

Q. What analytical methods ensure the purity and stability of synthesized NTCB?

Propriétés

IUPAC Name |

2-nitro-5-thiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUNIMFHIWQQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067543 | |

| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30211-77-9 | |

| Record name | 2-Nitro-5-thiocyanatobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30211-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-thiocyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030211779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-5-thiocyanatobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-5-THIOCYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5VCA1GS5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.